Tetrabutyl titanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns.

Scientific Research Applications

Catalytic Applications

Polymer Production

Tetrabutyl titanate is widely used as a catalyst in the production of poly(butylene terephthalate) (PBT), a significant engineering plastic. In a study, it was found that using this compound in conjunction with co-catalysts significantly increased the rate of polycondensation during the synthesis of PBT from dimethyl terephthalate (DMT) and butylene glycol (BDO). The reaction rate improved by at least 40% compared to using this compound alone, demonstrating its effectiveness in enhancing polymer yield and quality .

| Catalyst Composition | Reaction Time (min) | Intrinsic Viscosity (dl/g) |

|---|---|---|

| This compound | 18 | 0.71 |

| This compound + Co-Catalyst | 7 | 0.81 |

Transesterification Reactions

The kinetics of transesterification reactions involving this compound have been extensively studied. It catalyzes reactions between DMT and various polyols, leading to the formation of polyesters with desirable properties for industrial applications .

Material Modification

Textile Treatment

this compound has been employed in modifying textile materials to enhance their properties. For instance, wool and polyester fabrics treated with this compound exhibit increased hydrophobicity and waterproofing capabilities. This modification is achieved through hydrothermal methods, where a thin layer of titanium dioxide is deposited on the fabric surface .

| Fabric Type | Treatment Method | Property Enhanced |

|---|---|---|

| Wool | Hydrothermal | Waterproofing |

| Polyester | Hydrothermal | Hydrophobicity |

Nanocomposite Development

Biomedical Applications

In biomedical research, this compound is utilized to create nanocomposites that combine biocompatible polymers like chitosan with inorganic materials. These composites are studied for their potential in drug delivery systems and tissue engineering due to their enhanced mechanical properties and bioactivity .

Piezoelectric Materials

this compound is also used in the fabrication of piezoelectric materials such as lead titanate (PbTiO₃). These materials are critical in applications like sensors and actuators due to their high piezoelectric sensitivity and anisotropy .

Case Studies

-

Poly(butylene terephthalate) Synthesis

A study demonstrated that incorporating this compound into the catalyst system for PBT production led to notable improvements in polymer characteristics such as intrinsic viscosity and mechanical strength. The experimental results indicated that varying the ratio of co-catalysts could further optimize these properties. -

Textile Hydrophobic Treatment

Research on wool fabric treated with this compound revealed that the treated fabric exhibited significant water repellency compared to untreated samples. The study quantified this improvement using contact angle measurements before and after treatment.

Properties

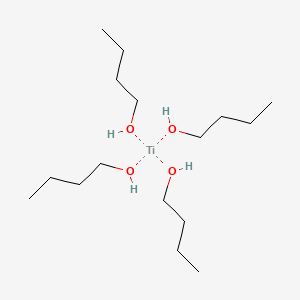

Molecular Formula |

C16H40O4Ti |

|---|---|

Molecular Weight |

344.35 g/mol |

IUPAC Name |

butan-1-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3; |

InChI Key |

FPCJKVGGYOAWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.[Ti] |

boiling_point |

593 °F at 760 mm Hg (USCG, 1999) 312 °C |

Color/Form |

COLORLESS TO LIGHT-YELLOW LIQUID Pale yellow, viscous liquid |

density |

0.998 at 77 °F (USCG, 1999) 0.998 @ 25 °C (liquid) |

flash_point |

170 °F (USCG, 1999) 170 °F (CLOSED CUP) |

melting_point |

-67 °F (USCG, 1999) -55 °C |

physical_description |

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns. Liquid; WetSolid Colorless to pale yellow liquid with a mild odor of alcohol; [HSDB] Clear liquid with an odor of alcohol; [MSDSonline] Yellowish to amber liquid with an odor of alcohol; [Intec Polymers MSDS] |

Related CAS |

9022-96-2 (homopolymer) 5593-70-4 (Parent) |

solubility |

Sol in most organic solvents except ketones Sol in aliphatic aromatic, chlorinated, and oxygenated solvents |

vapor_density |

11.7 (Air= 1) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.